molecular formula C9H10O2 B043997 4-Ethoxybenzaldehyde CAS No. 10031-82-0

4-Ethoxybenzaldehyde

Cat. No.: B043997
CAS No.: 10031-82-0
M. Wt: 150.17 g/mol
InChI Key: JRHHJNMASOIRDS-UHFFFAOYSA-N
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Description

Cymoxanil is a foliar fungicide with protective and curative action. It is known for its contact and local systemic activity, and it also inhibits sporulation. Cymoxanil is commonly used to control Peronosporales, especially Peronospora, Phytophthora, and Plasmopara species. It is often used in combination with protectant fungicides to improve residual activity on a range of crops, including vines, hops, potatoes, tomatoes, cucurbits, and lettuce .

Preparation Methods

Cymoxanil can be synthesized through various chemical routes. One common method involves the reaction of ethyl isocyanate with 2-cyano-2-methoxyiminoacetamide. The reaction conditions typically include the use of solvents such as acetonitrile or ethyl acetate and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Cymoxanil undergoes several types of chemical reactions, including:

Scientific Research Applications

Cymoxanil has a wide range of scientific research applications:

    Chemistry: Cymoxanil is used in studies related to fungicide stability and degradation. Researchers explore its chemical interactions and stability under various environmental conditions.

    Biology: Cymoxanil is studied for its effects on fungal pathogens, particularly its ability to inhibit sporulation and control fungal diseases in crops.

    Medicine: While primarily used in agriculture, cymoxanil’s mode of action and interactions with biological systems are of interest in medical research, particularly in understanding its potential effects on non-target organisms.

    Industry: Cymoxanil is widely used in the agricultural industry to protect crops from fungal diseases, thereby improving crop yield and quality .

Mechanism of Action

Cymoxanil exerts its effects by disrupting RNA synthesis through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides, which are the building blocks of RNA. By inhibiting DHFR, cymoxanil effectively halts the production of RNA, leading to the death of fungal cells. This mechanism involves the direct interaction of cymoxanil with the active site of DHFR, which has been confirmed through molecular docking assays and in vitro activity assays .

Comparison with Similar Compounds

Cymoxanil is often compared with other fungicides such as metalaxyl and mefenoxam. While metalaxyl and mefenoxam are also used to control fungal diseases, cymoxanil is unique in its ability to inhibit sporulation and its local systemic activity. Additionally, cymoxanil is less prone to resistance development compared to metalaxyl, making it a valuable tool in integrated pest management strategies. Similar compounds include:

Cymoxanil’s unique properties and effectiveness make it a crucial component in the management of fungal diseases in agriculture.

Properties

IUPAC Name

4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHHJNMASOIRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022251
Record name p-Ethoxybenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a sweet, floral, anise odour
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
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Record name p-Ethoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

249.00 to 250.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxybenzaldehyde
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Solubility

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
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Record name p-Ethoxybenzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/
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Density

1.078-1.084
Record name p-Ethoxybenzaldehyde
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CAS No.

10031-82-0
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Record name 4-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 4-ethoxy-
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Record name p-Ethoxybenzaldehyde
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Record name 4-ethoxybenzaldehyde
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Record name P-ETHOXYBENZALDEHYDE
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Record name 4-Ethoxybenzaldehyde
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Melting Point

13 - 14 °C
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033970
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Ethoxybenzaldehyde?

A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. Key spectroscopic data includes:

  • IR: 1681 cm-1 (C=O), 1595 cm-1 (aromatic C=C stretch), 2981 cm-1 (aromatic C-H stretch), 1155 cm-1 (aliphatic C-C stretch), 1036 cm-1 (aromatic C-O stretch), 2825 cm-1 (aliphatic C-H stretch). []
  • 1H NMR: δ 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH2CH3), 1.32 (t, 3H, OCH2CH3). []
  • 13C NMR: δ 158.48 (C=N, imino), 158.68 (aromatic C-O), 154.98 and 150.18 (C-N of aromatic pyridine moiety), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C). []

Q2: What is the evidence for C-H···O hydrogen bonds in liquid this compound?

A2: Raman, FTIR, and NMR (13C and 17O) spectroscopy studies provide evidence. Temperature and solvent-dependent changes in the νCO region of vibrational spectra, along with a low magnetic field shift for the carbonyl 17O NMR peak at higher dilutions, strongly suggest C−H···O hydrogen bonds. Further evidence comes from changes in νC-H vibrational modes, 1JCH concentration dependence in NMR spectra, and ab initio calculations. []

Q3: How does this compound behave in different solvents, and how does this relate to its molecular interactions?

A3: Raman spectroscopy studies of this compound in various binary mixtures with polar and nonpolar solvents show that the wavenumber position of the carbonyl stretching vibration doesn't increase linearly with solvent concentration. This non-linearity suggests that molecular interactions, particularly the breaking of self-association of this compound molecules, play a significant role. []

Q4: Can you explain the significance of the two well-resolved components observed in the Raman spectra of this compound's carbonyl stretching vibration?

A4: The two components are attributed to the presence of hydrogen-bonded and free carbonyl groups in this compound. By studying the intensity ratio of these components in different solvents, researchers can gain insights into the dynamics of solute-solvent interactions, specifically those involving hydrogen bonding. []

Q5: How does the structure of this compound influence its vibrational dynamics in the solid state?

A5: Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations reveal that the intramolecular potential energy barrier for methyl rotation about the O–CH3 bond in this compound is similar to that observed for torsion about saturated C–CH3 bonds. Interestingly, the intermolecular contribution to this barrier may constitute up to one-third of its height. []

Q6: What applications does this compound have in the pharmaceutical and cosmetic industries?

A6: this compound is researched for its anti-inflammatory properties. One study demonstrated its efficacy in reducing facial erythema in a rosacea model, suggesting its potential as a topical anti-inflammatory agent. [, ] It's also investigated for its skin-brightening effects as part of a multi-modal formulation, showing promising results in reducing melanin production and UV-induced hyperpigmentation. []

Q7: Has this compound shown any potential in combating antibiotic resistance?

A7: A study exploring Schiff base derivatives of this compound demonstrated enhanced antimicrobial activity against ceftriaxone-resistant Escherichia coli isolated from urinary tract infections. The synthesized derivative showed significant bacterial growth inhibition, highlighting its potential for combating antibiotic resistance. []

Q8: Are there any known applications of this compound in materials science?

A8: this compound is used as a building block for synthesizing organic NLO (non-linear optical) materials. One such material, 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST), exhibits promising NLO properties and good transparency, making it suitable for applications like optical switching and THz technology. [, ]

Q9: What are some of the analytical methods used to characterize and quantify this compound?

A9: Common analytical techniques used to characterize and quantify this compound include:

  • Spectroscopy: FTIR, Raman, 1H NMR, and 13C NMR are used for structural elucidation and identifying functional groups. [, , , ]
  • Thermal analysis: DSC (Differential Scanning Calorimetry) is used to determine melting point and thermal stability. []

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